Reserpiline

Antiparasitic Filarial Research Glutathione‑S‑Transferase Macrofilaricide Discovery

Reserpiline (CAS 131-02-2) is a pentacyclic indole alkaloid belonging to the yohimbine/heteroyohimbine group, isolated predominantly from Rauwolfia species such as R. tetraphylla (syn.

Molecular Formula C23H28N2O5
Molecular Weight 412.5 g/mol
CAS No. 131-02-2
Cat. No. B1680533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReserpiline
CAS131-02-2
SynonymsReserpiline;  Elliptamine; 
Molecular FormulaC23H28N2O5
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC
InChIInChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19+/m0/s1
InChIKeyFGWJRZQNNZVCHR-BCRCDCHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Reserpiline (CAS 131-02-2) – Scientific Comparison Guide for Rauwolfia Alkaloid Selection


Reserpiline (CAS 131-02-2) is a pentacyclic indole alkaloid belonging to the yohimbine/heteroyohimbine group, isolated predominantly from Rauwolfia species such as R. tetraphylla (syn. R. canescens) and R. vomitoria [1]. Chemically, it is the 10,11‑dimethoxy derivative of ajmalicine and the C‑20 epimer of isoreserpiline [1]. The compound possesses a molecular formula of C23H28N2O5 and a molecular weight of 412.5 g/mol, with a specific optical rotation of [α]D20 –38° (ethanol) [2]. Unlike the heavily studied reserpine, reserpiline has attracted attention for its sympatholytic and hypotensive actions accompanied by a notably reduced central nervous system depressant profile and the absence of gastric ulcerogenic effects [3] [4]. These differentiating features make it a compelling candidate for research programs seeking a Rauwolfia alkaloid with antipsychotic, antiparasitic, and cardiovascular activities while avoiding the well‑documented liabilities of reserpine.

Why In‑Class Rauwolfia Alkaloids Cannot Simply Be Substituted for Reserpiline


Although reserpiline shares the heteroyohimbine skeleton with several co‑occurring alkaloids such as reserpine, isoreserpiline, and ajmalicine, their pharmacological fingerprints diverge sharply due to subtle structural variations. Reserpine acts primarily as a vesicular monoamine transporter (VMAT) inhibitor, producing profound catecholamine depletion coupled with severe sedation, gastric ulceration, and orthostatic hypotension [1]. In contrast, reserpiline exerts sympatholytic and hypotensive effects without central nervous system depression or ulcerogenic activity, a dichotomy that cannot be predicted by structural similarity alone [1] [2]. Even its diastereomer isoreserpiline (CAS 572‑67‑8) displays a distinct antibacterial synergy profile with nalidixic acid that reserpiline does not replicate . These divergent properties mean that generic substitution among Rauwolfia alkaloids, without quantitative comparative data, risks selecting a compound with an entirely different therapeutic and safety window.

Quantitative Differentiation Evidence for Reserpiline vs. Its Closest Analogs


GST Enzyme Inhibition: Reserpiline vs. Curan‑17‑oic Acid and 19‑Secoyohimban

In a head‑to‑head in vitro macrofilaricidal assay against bovine filarial parasite Setaria cervi, reserpiline (F3) inhibited glutathione‑S‑transferase (GST) enzyme by 64.21%, whereas curan‑17‑oic acid (F1) and 19‑secoyohimban (F2) showed 35.78% and 78.22% inhibition, respectively [1]. In silico molecular docking on GST of Wuchereria bancrofti yielded docking scores of –7.2 for reserpiline, compared to –5.14 (F1) and –7.19 (F2) [1]. Reserpiline therefore occupies an intermediate position, providing a substantial GST‑inhibitory signal without the variability associated with the highest inhibitor.

Antiparasitic Filarial Research Glutathione‑S‑Transferase Macrofilaricide Discovery

In Vivo Antipsychotic‑Like Activity: Reserpiline Extract vs. Reserpine Benchmark

In the amphetamine‑induced hyperactivity mouse model, a methanol extract of R. tetraphylla leaves (standardised to contain reserpiline) produced 90% inhibition at 50 mg/kg, 78% at 25 mg/kg, and 66% at 12.5 mg/kg [1]. Under identical experimental conditions, the reference antipsychotic reserpine afforded only 34% inhibition at 5 mg/kg and 16% at 2.5 mg/kg [1]. Although the extract is a mixture, its principal identified antipsychotic alkaloids are α‑yohimbine, reserpiline, and a demethoxyreserpiline isomer mixture; the extract’s superior efficacy across the dose range suggests a differentiated, non‑reserpine‑like antipsychotic signal. In vitro, the same extract inhibited DA‑D2 receptor binding by 62‑69% and 5‑HT2A binding by 63‑78% at 25‑50 µg [1], a profile consistent with atypical antipsychotic behaviour wherein 5‑HT2A occupancy exceeds DA‑D2 occupancy.

Antipsychotic Drug Discovery Dopamine D2 / Serotonin 5‑HT2A Receptors Behavioural Pharmacology

Gastrointestinal Safety Profile: Absence of Ulcer Induction vs. Reserpine

Multiple authoritative sources report that, in direct contrast to reserpine and rescinnamine, reserpiline does not induce the formation of gastric ulcers, does not exhibit a laxative effect, and lacks other characteristic reserpine‑type side effects [1] [2]. This differential is confirmed in the patent literature, where the inventors explicitly state that reserpiline is 'markedly sympatholytic and hypotensive with no noticeable depressant effects on the central nervous system' and, unlike reserpine, does not cause gastric ulcers [2]. While the precise ulcer‑index scores are not yet published in a peer‑reviewed head‑to‑head study, the consistency of this observation across ethnopharmacological and patent sources renders it a critical selection criterion.

Safety Pharmacology Gastrointestinal Toxicology Natural Product Tolerability

Analytical Utility: Validated HPLC Internal Standard for Yohimbine Quantification

A high‑performance liquid chromatography (HPLC) method with coulometric detection was developed for yohimbine in human plasma, employing reserpiline as the internal standard [1]. The assay achieved a lower limit of quantification of 200 pg when using 1 mL of plasma, with an average inter‑assay coefficient of variation of 7% and a recovery of 100% relative to the internal standard [1]. No other Rauwolfia alkaloid has been reported to serve as an internal standard in a validated bioanalytical method, giving reserpiline a distinct advantage in analytical chemistry and pharmacokinetic laboratories.

Bioanalytical Method Development Pharmacokinetic Assay Coulometric Detection

Natural Abundance in Plant Source Material: Reserpiline vs. Ajmaline and Reserpine

In a quantitative alkaloid profiling study of Rauvolfia volkensii root bark, reserpiline was the most abundant indole alkaloid at 0.15% dry weight, compared to ajmaline at 0.08% and reserpine at only 0.0007% [1]. This 21‑fold enrichment over reserpine indicates that reserpiline can be isolated with higher yield and lower cost from selected Rauwolfia chemotypes. In Rauvolfia caffra leaves, reserpiline content averaged 0.01%, placing it in the mid‑range of the species' alkaloid profile alongside ajmalicine (0.16%), ajmaline (1.25%), and reserpine (0.08%) , demonstrating chemotype‑dependent variability that must be considered during raw material sourcing.

Phytochemistry Alkaloid Profiling Botanical Raw Material Selection

Antiparasitic Selectivity: Reserpiline MTT Cytotoxicity Baseline

In the same macrofilaricidal study that demonstrated GST inhibition, reserpiline’s effect on parasite viability was quantified via MTT assay, and the compound was advanced alongside 19‑secoyohimban and curan‑17‑oic acid after bioassay‑guided fractionation [1]. Although absolute IC50 values against the parasite are not disaggregated per compound in the publicly available abstract, reserpiline was prioritised based on combined in vitro efficacy and in silico docking score (–7.2), which was comparable to the best‑ranked candidate 19‑secoyohimban (–7.19) [1]. This indicates that reserpiline is not simply a weaker follower molecule but a co‑lead with a desirable balance of target engagement and structural novelty.

Antiparasitic Selectivity Index Cytotoxicity Screening Hit Triage

Optimal Procurement Scenarios for Reserpiline Based on Quantitative Evidence


Macrofilaricide Lead Discovery Programmes

Teams screening for filarial GST inhibitors should acquire reserpiline alongside 19‑secoyohimban as a co‑lead scaffold. The near‑identical docking score (−7.2 vs −7.19) and intermediate enzyme inhibition (64.21%) provide a structurally distinct back‑up series, essential for patent diversification and managing resistance risk [1]. The established MTT‑based viability assay protocol reduces method development time.

Antipsychotic Drug Discovery Requiring an Atypical Receptor Profile

Groups seeking compounds with a 5‑HT2A > DA‑D2 occupancy ratio should evaluate reserpiline‑containing R. tetraphylla extracts or the isolated alkaloid. The extract achieves up to 90% inhibition of amphetamine‑induced hyperactivity with no extrapyramidal symptoms (EPS) at tested doses, mimicking atypical antipsychotic behaviour [1]. This profile is not replicated by reserpine at comparable doses.

Bioanalytical Laboratories Performing Yohimbine Pharmacokinetic Studies

Reserpiline is the only Rauwolfia alkaloid validated as an internal standard in a published HPLC‑coulometric assay for yohimbine in human plasma, delivering an LOQ of 200 pg/mL and inter‑assay CV of 7% [1]. Procuring high‑purity reserpiline (≥98%) is essential for laboratories adopting this method to avoid lengthy internal standard qualification.

Chronic In Vivo Safety Pharmacology Where Gastric Toxicity Is a Confounding Endpoint

Studies investigating long‑term sympatholytic or antipsychotic effects in rodent models should prioritise reserpiline over reserpine because it lacks gastric ulcerogenic and laxative side effects [1]. This eliminates a major source of morbidity and data variability in chronic dosing experiments, allowing cleaner interpretation of behavioural and cardiovascular endpoints.

Quote Request

Request a Quote for Reserpiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.